molecular formula C18H15FN2O2 B11347210 5-(3-fluoro-4-methylphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide

5-(3-fluoro-4-methylphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11347210
M. Wt: 310.3 g/mol
InChI Key: GQNUJDLGFCMAEX-UHFFFAOYSA-N
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Description

5-(3-fluoro-4-methylphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorine atom, a methyl group, and a phenyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluoro-4-methylphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide typically involves the reaction of 3-fluoro-4-methylphenyl isocyanate with N-methyl-N-phenyl-1,2-oxazole-3-carboxamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. The industrial methods also focus on minimizing waste and optimizing resource utilization to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(3-fluoro-4-methylphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom and other substituents can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation and nitration reactions often use reagents like chlorine, bromine, and nitric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(3-fluoro-4-methylphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-fluoro-4-methylphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and the presence of the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H15FN2O2

Molecular Weight

310.3 g/mol

IUPAC Name

5-(3-fluoro-4-methylphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H15FN2O2/c1-12-8-9-13(10-15(12)19)17-11-16(20-23-17)18(22)21(2)14-6-4-3-5-7-14/h3-11H,1-2H3

InChI Key

GQNUJDLGFCMAEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(C)C3=CC=CC=C3)F

Origin of Product

United States

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